molecular formula C8H6N4O2 B1197379 3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium

3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium

Cat. No. B1197379
M. Wt: 190.16 g/mol
InChI Key: XWPXFMYATLQBKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium is a member of pyridazines.

Scientific Research Applications

Synthesis and Structure

  • Research has focused on synthesizing various derivatives of [1,2,5]oxadiazolo[3,4-c]cinnolines, including the 3-oxido variant. Methods involve reactions of 3-nitramino-4-(R-phenyl)furazans or O-methyl derivatives with electrophilic agents, leading to the formation of different oxadiazolo[3,4-c]cinnoline oxides (Klenov et al., 2011). These processes have been characterized and confirmed using NMR spectroscopy and theoretical studies.

Chemical Reactions and Derivatives

  • The compound undergoes various chemical reactions, such as interacting with aldehydes and morpholine, leading to derivatives of tetrahydropyrrolo[2,3-e]-2,1,3-benzoxadiazole 6-oxide and subsequent formation of different oxadiazolo[3,4-f]cinnoline derivatives (Samsonov, 2004).

Electrochemical Properties

  • Investigations into the electrochemical properties of polymers containing benzo[c]cinnoline and oxadiazole moieties have been conducted. These studies are significant for applications in organic electronics, particularly for OLEDs, due to the electron-accepting ability of these moieties (Chen et al., 2011).

Crystal Structure Analysis

  • The crystal structure of derivatives of oxadiazolo[3,4-f]cinnolin-3-ium, such as bridged 1,2,3-Oxadiazolidin-5-one, has been analyzed. X-ray crystallography has been used to confirm unique molecular structures in these compounds (Bieri et al., 1978).

Pyrolysis and Molecular Analysis

  • Research includes pyrolysis studies of related compounds leading to the generation of various inner salts and the analysis of their molecular properties (Ning et al., 1974).

Cycloaddition Reactions

  • Cycloaddition reactions of aromatic azoxy compounds to strained cyclo-alkenes have been studied, showing the formation of 1,2,3-oxadiazolidines and their subsequent reactivity (Huisgen & Gambra, 1982).

properties

IUPAC Name

3-oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12-7-2-1-6-5(3-4-9-10-6)8(7)11-14-12/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPXFMYATLQBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](ON=C2C3=C1N=NC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Reactant of Route 2
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Reactant of Route 3
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Reactant of Route 4
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Reactant of Route 5
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium
Reactant of Route 6
3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium

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